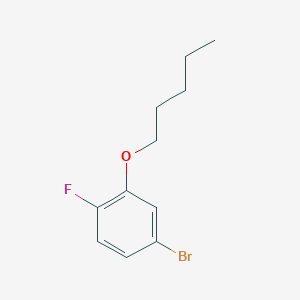

1-Bromo-4-fluoro-3-n-pentyloxybenzene

Description

Properties

IUPAC Name |

4-bromo-1-fluoro-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVAIRDNPIWWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 1 Bromo 4 Fluoro 3 N Pentyloxybenzene

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For 1-bromo-4-fluoro-3-n-pentyloxybenzene, the primary disconnection points are the carbon-bromine (C-Br) and the carbon-oxygen (C-O) bonds of the pentyloxy group.

Two main retrosynthetic routes can be envisioned:

Route A: Late-stage Bromination: This approach involves the initial synthesis of a 4-fluoro-3-pentyloxybenzene precursor, followed by a regioselective bromination at the C1 position. This strategy's success hinges on the ability to control the bromination to favor the desired isomer.

Route B: Early-stage Bromination: This strategy begins with a brominated and fluorinated benzene (B151609) derivative, followed by the introduction of the n-pentyloxy group via a nucleophilic aromatic substitution or an etherification reaction.

Precursor Synthesis and Regioselective Functionalization

The successful synthesis of this compound relies heavily on the efficient and regioselective synthesis of its key precursors.

Strategies for Bromination of Fluorinated Benzene Derivatives

The introduction of a bromine atom onto a fluorinated benzene ring is a critical step in many synthetic pathways for this target molecule. The directing effects of the existing substituents (fluorine and the pentyloxy group) play a crucial role in determining the position of bromination.

Electrophilic aromatic substitution is a fundamental reaction for introducing bromine onto an aromatic ring. libretexts.org In this reaction, an electrophilic bromine species attacks the electron-rich benzene ring. libretexts.org Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is typically carried out in the presence of a catalyst. masterorganicchemistry.com

For a precursor like 4-fluoro-3-pentyloxybenzene, the activating and ortho-, para-directing pentyloxy group would strongly influence the position of electrophilic attack. The fluorine atom, being an ortho-, para-director but a deactivator, would also influence the regioselectivity. The interplay of these directing effects needs to be carefully considered to achieve the desired 1-bromo isomer.

Lewis acids are frequently employed as catalysts in electrophilic aromatic bromination to increase the electrophilicity of the bromine source. youtube.com Common Lewis acids include iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃). libretexts.org The Lewis acid coordinates with the brominating agent, generating a more potent electrophile that can more readily attack the aromatic ring. masterorganicchemistry.com

The choice and concentration of the Lewis acid catalyst can significantly impact the regioselectivity of the bromination reaction. nih.govnih.gov In some cases, specific Lewis acids can promote bromination at positions that might not be favored under non-catalyzed conditions. For instance, zirconium(IV) chloride has been shown to be a highly effective catalyst for certain brominations. nih.govnih.gov The reaction conditions, such as temperature and solvent, also play a vital role in controlling the outcome.

Table 1: Common Lewis Acids in Electrophilic Aromatic Bromination

| Lewis Acid | Common Applications |

| Iron(III) bromide (FeBr₃) | General-purpose catalyst for bromination of various aromatics. libretexts.org |

| Aluminum chloride (AlCl₃) | Strong Lewis acid, effective for less reactive aromatic rings. libretexts.org |

| Zirconium(IV) chloride (ZrCl₄) | Can offer high catalytic activity in specific bromination reactions. nih.govnih.gov |

The synthesis of substituted benzenes often leads to the formation of a mixture of isomers, which can be challenging to separate due to their similar physical properties, such as boiling points. google.com In the synthesis of this compound, the formation of other isomers, such as 2-bromo-4-fluoro-5-pentyloxybenzene, is a significant possibility.

Careful control of reaction conditions, such as temperature and the choice of brominating agent and catalyst, is crucial for maximizing the yield of the desired isomer. nih.gov For instance, carrying out the reaction at a lower temperature can sometimes enhance the selectivity for the thermodynamically favored product. nih.gov Following the reaction, purification techniques such as fractional distillation or chromatography are often necessary to isolate the target compound from any isomeric impurities. google.com

Introduction of the Fluorine Moiety

Introducing a fluorine atom onto the benzene ring can be accomplished through several methods. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. However, this method can be challenging to control for large-scale synthesis. google.com

An alternative and often more practical approach for industrial-scale production involves starting with a commercially available fluorinated precursor, such as fluorobenzene. This precursor can then undergo further functionalization, such as acylation followed by bromination and subsequent haloform reaction, to introduce the other necessary substituents. google.com The synthesis of 4-fluoro-3-phenoxy-toluene, a related compound, has been achieved by reacting 3-bromo-4-fluoro-toluene with a phenolate (B1203915) in the presence of a copper catalyst. google.com This highlights the utility of starting with a pre-fluorinated building block.

Alkoxylation Protocols for Pentyloxy Group Installation

The introduction of an n-pentyloxy group onto a di-halogenated benzene ring is a critical transformation for synthesizing the target compound, this compound. This is typically achieved by forming an ether linkage with a suitable precursor, such as 2-Bromo-5-fluorophenol (B114175). Several established and modern alkoxylation methods are available for this purpose.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, prized for its reliability and broad applicability. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, which involves the nucleophilic attack of a phenoxide ion on an alkyl halide. youtube.comyoutube.com

In the context of synthesizing this compound, the process begins with the deprotonation of the precursor, 2-Bromo-5-fluorophenol, using a suitable base to generate the corresponding phenoxide anion. This highly nucleophilic phenoxide then attacks a pentyl halide, typically 1-bromopentane (B41390) or 1-iodopentane. The use of a primary alkyl halide is crucial as it is an ideal substrate for the SN2 reaction, minimizing the potential for competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.comyoutube.com

The choice of base is critical for the successful deprotonation of the phenol (B47542). Strong bases like sodium hydride (NaH) are highly effective as they react irreversibly to form hydrogen gas, which bubbles out of the solution. youtube.com Alternatively, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often under phase-transfer catalysis conditions or in polar aprotic solvents like DMF, which enhance the reactivity of the phenoxide. researchgate.netnih.gov Cesium carbonate, in particular, has been shown to promote accelerated reaction rates and higher yields in the O-alkylation of phenols. researchgate.net

Table 1: Comparison of Common Bases for Williamson Ether Synthesis

| Base | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base; irreversible deprotonation. | youtube.comnih.gov |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF, DMSO | Mild, inexpensive base; often requires heat or a phase-transfer catalyst. | nih.govpnu.ac.ir |

| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile (B52724) | Highly effective, mild conditions; promotes higher yields and rates due to the "cesium effect". | researchgate.net |

| Potassium Hydroxide (B78521) (KOH) | Ethanol, t-Butanol | Strong base, but can introduce water, which may affect reaction efficiency. | researchgate.net |

Nucleophilic Aromatic Substitution Strategies for Alkoxyaryl Ethers

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to Williamson ether synthesis for forming aryl ethers. byjus.comwikipedia.org In contrast to the Williamson method where the aromatic ring is the nucleophile (as a phenoxide), in the SNAr mechanism, the aromatic ring is the electrophile and is attacked by a nucleophile, such as sodium pentoxide. masterorganicchemistry.com

This reaction is viable only when the aromatic ring is "activated" by the presence of potent electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a potential starting material could be 1-bromo-2,4-difluorobenzene. In this molecule, the fluorine atom at the C4 position is para to the bromine atom (an EWG) and ortho to the fluorine at C2 (another EWG), making it susceptible to nucleophilic attack. The fluorine atom is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-limiting step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com

The mechanism proceeds through a two-step addition-elimination process, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is key to the reaction's success and is greatly enhanced by the presence of EWGs that can delocalize the negative charge. masterorganicchemistry.com

Catalytic Etherification Methods (e.g., K₂CO₃ on Alumina)

Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods. Catalytic etherification, particularly using solid-supported reagents, aligns with these principles. A system of potassium carbonate (K₂CO₃) on alumina (B75360) (Al₂O₃) has been shown to be an eco-friendly and efficient method for the synthesis of diaryl ethers under microwave irradiation. researchgate.net

This methodology can be adapted for the synthesis of alkyl aryl ethers. The alumina acts as a solid support with a high surface area, while the K₂CO₃ serves as the base to deprotonate the phenol. mdpi.com The advantages of such a system include:

Mild Reaction Conditions: Often, these reactions can be run at lower temperatures than traditional methods, especially when coupled with microwave irradiation. researchgate.net

Ease of Workup: The solid catalyst can be easily removed by simple filtration, simplifying product purification.

Enhanced Reactivity: The solid support can influence the reactivity and selectivity of the reaction.

Another approach involves using K₂CO₃ in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) iodide (TBAI) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). pnu.ac.ir The PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction under mild conditions.

Multi-Step Synthesis Pathways for Complex Halogenated Aryl Ethers

The construction of a polysubstituted aromatic compound like this compound requires a carefully planned multi-step synthesis. libretexts.org The sequence of reactions is dictated by the directing effects of the substituents on the aromatic ring to ensure the correct final arrangement of the bromo, fluoro, and pentyloxy groups. Retrosynthetic analysis is a powerful tool for devising such pathways. youtube.com

A plausible synthetic route starting from a commercially available material is outlined below:

Retrosynthetic Analysis:

The target molecule can be disconnected at the ether bond, pointing to 2-bromo-5-fluorophenol and a pentyl halide as immediate precursors. The synthesis of 2-bromo-5-fluorophenol is the key challenge. This phenol can be envisioned as arising from 3-bromo-4-fluoroaniline (B1273062) via a diazotization-hydrolysis sequence. The aniline (B41778), in turn, can be prepared by the reduction of 3-bromo-4-fluoronitrobenzene (B1266112). Finally, this nitro compound can be synthesized by the regioselective bromination of 4-fluoronitrobenzene.

Forward Synthesis Pathway:

Bromination of 4-Fluoronitrobenzene: The synthesis begins with 4-fluoronitrobenzene. The nitro group (-NO₂) is a strong deactivating group and a meta-director, while the fluorine (-F) is a deactivating group but an ortho, para-director. In this case, the directing effects conflict. However, electrophilic bromination tends to occur at the position ortho to the fluorine and meta to the nitro group. The synthesis of 3-bromo-4-fluoronitrobenzene from 4-fluoronitrobenzene using a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can proceed in high yield. researchgate.net

Reduction of the Nitro Group: The nitro group of 3-bromo-4-fluoronitrobenzene is reduced to an amino group (-NH₂) to form 3-bromo-4-fluoroaniline. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst).

Formation of the Phenol via Diazotization: The amino group of 3-bromo-4-fluoroaniline is converted into a hydroxyl group. This is a two-step process where the aniline is first treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (like H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then heated in an aqueous solution (steam hydrolysis) to replace the diazonium group with a hydroxyl group, yielding the key intermediate, 2-bromo-5-fluorophenol .

Williamson Ether Synthesis: The final step is the installation of the pentyloxy group, as described in section 2.2.3.1. 2-Bromo-5-fluorophenol is treated with a base (e.g., K₂CO₃ or NaH) and 1-bromopentane in a suitable solvent (e.g., DMF) to afford the final product, This compound . youtube.com

This multi-step approach highlights the importance of strategic functional group interconversions and control of regiochemistry in the synthesis of complex aromatic molecules. sigmaaldrich.com

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound aims to create a more sustainable, safer, and efficient process. msu.edubeilstein-journals.org

Waste Prevention: The ideal synthesis produces minimal waste. The proposed multi-step pathway involves several steps that generate stoichiometric byproducts (salts from reduction and neutralization, nitrogen gas from diazotization). Optimizing the yield at each step is crucial to prevent waste. msu.edu

Atom Economy: This metric evaluates how many atoms from the reactants are incorporated into the final product. The final Williamson ether synthesis step, for example, produces a salt byproduct (e.g., NaBr), which lowers its atom economy.

C₆H₄BrFO-H + NaH + C₅H₁₁Br → C₁₁H₁₄BrFO + NaBr + H₂ The atom economy is less than 100% due to the formation of NaBr and H₂. Catalytic methods generally offer better atom economy.

Less Hazardous Chemical Synthesis: This principle encourages the use of less toxic materials. For instance, replacing highly toxic and corrosive reagents or solvents with safer alternatives is a key goal. In the reduction step, catalytic hydrogenation is often preferred over heavy metal reagents like tin. researchgate.net

Designing Safer Chemicals: While the target molecule's properties are fixed, the synthetic design can avoid producing hazardous intermediates or byproducts.

Safer Solvents and Auxiliaries: The use of hazardous solvents like chlorinated hydrocarbons should be avoided. The selection of greener solvents like ethanol, water, or even solvent-free conditions (e.g., using solid-supported catalysts) is encouraged. researchgate.netresearchgate.net

Design for Energy Efficiency: The use of microwave-assisted synthesis or catalytic processes that run at ambient temperature can significantly reduce energy consumption compared to reactions requiring prolonged heating under reflux. researchgate.netbeilstein-journals.org

Use of Renewable Feedstocks: While challenging for this specific aromatic structure, this principle encourages sourcing starting materials from renewable biomass instead of petrochemicals.

Reduce Derivatives: The proposed synthesis avoids the use of protecting groups for the phenol, directly converting the aniline to the phenol and then to the ether. This adheres to the principle of reducing unnecessary derivatization steps, which add to the step count and generate more waste. youtube.com

Catalysis: Catalytic reagents are superior to stoichiometric ones. Employing catalytic hydrogenation for the nitro reduction and using catalytic methods for etherification (e.g., K₂CO₃ on alumina or phase-transfer catalysis) are prime examples of green chemistry in action. researchgate.netmsu.edubeilstein-journals.org These methods reduce waste and often allow for milder reaction conditions.

By integrating these principles, the synthesis of this compound can be made more environmentally and economically viable.

Scalability and Process Optimization in Laboratory and Industrial Contexts

The successful transition of a synthetic route from laboratory-scale discovery to industrial-scale production hinges on rigorous process optimization. Key considerations include reaction efficiency, cost of raw materials, operational safety, and environmental impact. For the proposed synthesis of this compound, optimization efforts would concentrate on the two primary stages: the Williamson ether synthesis and the subsequent bromination.

Optimization of Williamson Ether Synthesis:

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In an industrial context, every parameter must be fine-tuned to maximize yield and throughput while minimizing costs and side reactions. wikipedia.org

Key optimization parameters include the choice of base, solvent, and reaction conditions. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate the SN2 reaction. wikipedia.org The choice of base is critical; while strong bases like sodium hydride (NaH) are effective in the lab, industrial processes may favor more cost-effective and easier-to-handle bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), potentially in conjunction with a phase-transfer catalyst to improve reaction rates in a biphasic system.

Temperature control is paramount. While typical laboratory conditions range from 50 to 100 °C for 1 to 8 hours, industrial-scale reactions might use higher temperatures to shorten cycle times, provided that impurity formation is controlled. wikipedia.org Recent advancements have shown that microwave-assisted synthesis can dramatically reduce reaction times and increase yields at the laboratory scale, though translating this to large-scale continuous reactors presents its own set of engineering challenges. wikipedia.org

| Parameter | Laboratory Scale Option | Industrial Scale Option | Optimization Rationale |

|---|---|---|---|

| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Cost, safety, and ease of handling. |

| Solvent | DMF, Acetonitrile | Toluene (with PTC), or solvent recovery systems for DMF | Cost, boiling point for energy input, and recyclability. |

| Temperature | 50-100 °C | Optimized for reaction rate vs. impurity profile (e.g., 80-120 °C) | Balance between reaction speed and energy consumption/side reactions. |

| Alkylating Agent | 1-Bromopentane | 1-Chloropentane | 1-Chloropentane is generally less expensive than 1-bromopentane, though less reactive. |

Optimization of Aromatic Bromination:

The bromination of the 1-fluoro-3-pentyloxybenzene intermediate is an electrophilic aromatic substitution. The powerful activating effect of the pentyloxy group directs the bromination primarily to the ortho position. Optimization of this step focuses on achieving high regioselectivity, maximizing yield, and managing by-products.

The choice of brominating agent is a key variable. While elemental bromine (Br₂) is highly effective and often used industrially, it is corrosive and hazardous, requiring specialized handling infrastructure. mdma.ch Alternatives like N-Bromosuccinimide (NBS) are milder and easier to handle in a lab setting but are significantly more expensive for large-scale production. A study on the synthesis of 3-Bromo-4-fluoronitrobenzene demonstrated the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an efficient brominating agent, achieving yields up to 98.7% under optimized conditions. researchgate.net Such reagents can offer improved safety and selectivity profiles, making them attractive for process optimization.

Control of reaction temperature is crucial to prevent over-bromination, which would lead to the formation of dibrominated impurities that can be difficult to separate. The reaction is typically performed at low temperatures. Solvents like acetic acid or chlorinated hydrocarbons are common. In an industrial setting, managing the hydrogen bromide (HBr) gas evolved during the reaction with elemental bromine is a critical safety and environmental consideration, often requiring a scrubber system.

| Parameter | Laboratory Scale Option | Industrial Scale Option | Optimization Rationale |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂), DBDMH | Cost-effectiveness of Br₂ vs. handling and selectivity benefits of other agents. researchgate.net |

| Catalyst | None (activated substrate) or Lewis Acid (e.g., FeBr₃) | None or minimal catalyst to avoid waste streams. | The pentyloxy group is highly activating, potentially obviating the need for a catalyst. |

| Temperature | 0-25 °C | Tightly controlled low temperature (e.g., 0-10 °C) | Maximizing regioselectivity and preventing over-bromination. |

| Work-up | Aqueous wash, extraction | Aqueous wash, phase separation, distillation/recrystallization | Efficiency, solvent recovery, and achieving final product purity specifications. |

Ultimately, the scalability of the synthesis of this compound relies on a holistic approach to process optimization. This involves balancing the chemical efficiency of each step with economic, safety, and environmental constraints to develop a process that is not only high-yielding but also sustainable and commercially viable.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond is the most reactive site for many transformations due to its lower bond dissociation energy compared to the carbon-fluorine (C-F) bond. This reactivity is central to the synthetic utility of the molecule.

Nucleophilic Substitution Reactions at the Bromine Center

Direct nucleophilic aromatic substitution (SNA_r) at the bromine-substituted carbon is generally challenging for aryl halides like 1-bromo-4-fluoro-3-n-pentyloxybenzene under standard conditions. This is due to the high energy required to break the stable aromatic system and the repulsion between the electron-rich aromatic ring and an incoming nucleophile. The mechanism for such a reaction, if it were to occur, would likely proceed through a high-energy Meisenheimer complex intermediate. The presence of the electron-donating pentyloxy group further deactivates the ring towards nucleophilic attack, making this pathway less favorable compared to alternative reaction types.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

Aryl bromides are excellent precursors for the formation of highly reactive organometallic reagents. The significant difference in reactivity between the C-Br and C-F bonds allows for selective metal-halogen exchange at the bromine position.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would selectively form the corresponding Grignard reagent, 4-fluoro-3-(pentyloxy)phenylmagnesium bromide. This reaction involves the insertion of magnesium into the C-Br bond. The resulting organomagnesium compound is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and carbon dioxide.

Organolithium Compounds: Similarly, treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures would lead to lithium-bromine exchange, yielding 4-fluoro-3-(pentyloxy)phenyllithium. This organolithium species is even more reactive than the corresponding Grignard reagent and is employed in a wide array of synthetic applications. It is crucial to perform this reaction at low temperatures to avoid unwanted side reactions, such as decomposition or reaction with the solvent.

Cross-Coupling Chemistry Applications

The aryl bromide functionality makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Sonogashira Coupling)

The selective reactivity of the C-Br bond allows for its preferential participation in various palladium-catalyzed cross-coupling reactions, leaving the C-F bond intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For this compound, a typical Suzuki-Miyaura reaction would involve its treatment with an aryl or vinyl boronic acid to form a biaryl or styrenyl derivative, respectively. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields.

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4'-Fluoro-3'-(pentyloxy)-[1,1'-biphenyl] |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically co-catalyzed by palladium and a copper(I) salt, in the presence of a base. The Sonogashira coupling of this compound with a terminal alkyne would yield a substituted phenylacetylene (B144264) derivative. Copper-free versions of this reaction have also been developed.

Table 2: Illustrative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 1-(4-Fluoro-3-(pentyloxy)phenyl)-2-phenylethyne |

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is generally understood to proceed through three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. The palladium center is oxidized from the 0 to the +2 oxidation state.

Transmetalation: In this step, the organic group from the other coupling partner (the organoboron in Suzuki-Miyaura or the copper acetylide in Sonogashira) is transferred to the palladium(II) center, displacing the bromide ion. This forms a diorganopalladium(II) complex. The exact mechanism of transmetalation can be complex and is often the rate-determining step of the catalytic cycle.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) center to form the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This sequence of oxidative addition, transmetalation, and reductive elimination allows for the catalytic formation of a wide range of coupled products from this compound.

Ligand Design and Catalyst Optimization for Selective Transformations

While no studies have been published on ligand and catalyst optimization specifically for this compound, we can infer potential strategies from research on analogous aryl bromides. For palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, the choice of ligand is crucial for achieving high yields and selectivity.

For a sterically hindered substrate like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally preferred. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in promoting the oxidative addition of palladium(0) to the aryl bromide bond, which is often the rate-limiting step in the catalytic cycle. The optimization of the catalyst system would likely involve screening a panel of these and other advanced phosphine ligands in combination with various palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.

Table 1: Hypothetical Catalyst Systems for Cross-Coupling Reactions of this compound

| Coupling Reaction | Palladium Precursor | Ligand | Base | Solvent | Expected Outcome |

| Suzuki | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High yield of the corresponding biaryl product. |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | Regioselective formation of the trans-alkene. |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Efficient formation of the C-N bond with various amines. |

Other Transition Metal-Catalyzed Transformations

Beyond the common palladium-catalyzed reactions, this compound could potentially participate in other transition metal-catalyzed transformations. Copper-catalyzed reactions, such as the Ullmann condensation, could be employed to form carbon-oxygen or carbon-nitrogen bonds. Nickel catalysts are also gaining prominence for their ability to activate aryl halides and could offer alternative reactivity pathways, sometimes with improved cost-effectiveness and different selectivity profiles compared to palladium.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The directing effects of the substituents on the aromatic ring are critical in determining the outcome of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: The n-pentyloxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating group via its inductive effect but also an ortho, para-director through resonance. The bromine atom is a deactivating ortho, para-director. The positions ortho to the strongly activating pentyloxy group (positions 2 and 4) are the most likely sites for electrophilic attack. However, position 4 is already substituted with fluorine. Therefore, electrophilic substitution is most likely to occur at the C-2 position.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for this type of substrate unless there are strong electron-withdrawing groups present. However, the fluorine atom, being a good leaving group in SNAr reactions, could potentially be displaced by a strong nucleophile, particularly if activated by a metal catalyst. The position of the fluorine atom para to the bromine could influence its reactivity in certain catalytic cycles.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups on this compound exhibit distinct redox properties.

Oxidation: The n-pentyloxy group is generally stable to mild oxidizing agents. However, under harsh oxidative conditions, cleavage of the ether linkage could occur. The aromatic ring itself is also resistant to oxidation except under vigorous conditions that would likely lead to decomposition.

Reduction: The bromo group can be selectively reduced to a hydrogen atom using various catalytic hydrogenation methods (e.g., H₂, Pd/C) or hydride reagents. This would yield 1-fluoro-2-n-pentyloxybenzene. The fluorine atom is generally not reducible under these conditions.

Stereo- and Regioselective Transformations

The primary handle for regioselective transformations on this molecule is the bromine atom, which can be selectively targeted in cross-coupling reactions, leaving the fluoro and pentyloxy groups intact. The inherent substitution pattern of the ring will dictate the regioselectivity of electrophilic additions, as discussed previously.

Stereoselective transformations would typically be relevant in the context of reactions involving the n-pentyl chain, which are outside the scope of the aromatic ring's direct reactivity, or if the molecule is used as a chiral building block after a resolution or asymmetric synthesis step. No information on such applications is currently available.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 1-Bromo-4-fluoro-3-n-pentyloxybenzene a highly valuable intermediate in organic synthesis. The bromine atom serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This capability is fundamental for constructing the core skeletons of intricate organic molecules.

The fluorine atom, with its high electronegativity and relatively small size, can influence the electronic properties and metabolic stability of target molecules. researchgate.net It can also participate in nucleophilic aromatic substitution reactions under specific conditions. The n-pentyloxy group, an ether linkage, not only modifies the lipophilicity and solubility of the molecule but can also be cleaved if necessary, providing another point for chemical modification. This multi-functionality allows for a programmed, stepwise approach to the synthesis of complex structures, including pharmaceuticals and biologically active compounds.

Contributions to the Development of Novel Materials and Functional Systems

The unique combination of a polar fluorine atom, a polarizable bromine atom, and a flexible pentyloxy chain imparts properties to this compound that are highly desirable in materials science.

Liquid Crystalline Materials Research

Fluorinated liquid crystals are a significant area of research due to their unique dielectric and optical properties. biointerfaceresearch.com The introduction of fluorine atoms into a liquid crystal molecule can lead to a lower melting point and a modification of the mesophase morphology. researchgate.net While direct studies on this compound's liquid crystalline behavior are not extensively documented, its structural motifs are characteristic of those found in calamitic (rod-shaped) liquid crystals. researchgate.net The interplay of the polar C-F and C-Br bonds with the flexible alkyl chain is a key design element in creating materials with specific phase transition temperatures and anisotropic properties, which are crucial for applications in displays and photonics. researchgate.net

Polymer Chemistry and Advanced Coatings

In the realm of polymer chemistry, functionalized monomers are essential for creating polymers with tailored properties. This compound can be envisioned as a monomer or a precursor to a monomer for high-performance polymers. The bromo-functionality allows for its incorporation into polymer backbones via polycondensation or cross-coupling polymerization reactions. The presence of the fluoro and pentyloxy groups can enhance the thermal stability, chemical resistance, and surface properties (such as hydrophobicity) of the resulting polymers, making them suitable for advanced coatings and specialty films.

Electronic Materials and Optoelectronic Applications

The electronic nature of the substituted benzene ring in this compound makes it a candidate for research in electronic and optoelectronic materials. The ability to undergo selective cross-coupling reactions at the bromine position allows for the synthesis of conjugated organic materials. These materials are the cornerstone of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine and pentyloxy substituents can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting conjugated systems, which is a critical factor in optimizing the performance of electronic devices.

Precursor in Agrochemical Research

Halogenated aromatic compounds are a well-established class of agrochemicals. wikipedia.org The structural features of this compound make it an attractive precursor for the synthesis of novel pesticides and herbicides. The bromo- and fluoro-substituents can be strategically manipulated to interact with specific biological targets in pests or weeds. The pentyloxy chain can influence the compound's environmental fate and transport properties. For instance, related compounds like 1-bromo-4-fluorobenzene (B142099) are known intermediates in the synthesis of agrochemicals such as the pesticide Flusilazole. wikipedia.org This highlights the potential of similarly substituted benzenes as foundational structures in the discovery of new crop protection agents.

Analytical and Spectroscopic Characterization Techniques

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for verifying the purity of 1-Bromo-4-fluoro-3-n-pentyloxybenzene and for separating it from any unreacted starting materials, byproducts, or isomers.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound. GC is particularly suitable for volatile and thermally stable compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can separate the target compound from impurities and provide a quantitative measure of its purity. The retention time in a GC analysis is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, and carrier gas flow rate).

HPLC, on the other hand, is versatile for a wider range of compounds, including those that are not volatile or are thermally labile. A typical HPLC setup for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzene (B151609) ring of the compound absorbs significantly. The purity is determined by the relative area of the main peak in the chromatogram.

Preparative Chromatography for Isomer Isolation and Purification

In the synthesis of this compound, the formation of constitutional isomers is a possibility. For instance, isomers with different substitution patterns on the benzene ring could be formed. Preparative chromatography is the method of choice for isolating and purifying the desired isomer on a larger scale. This can be achieved using either preparative GC or, more commonly, preparative HPLC. By using a larger column and a higher flow rate, significant quantities of the pure compound can be collected as fractions as they elute from the column. The purity of these collected fractions is then re-assessed using analytical GC or HPLC. The isolation of a single, pure isomer is crucial for its subsequent use and for obtaining unambiguous spectroscopic data. The boiling points of the different bromofluorobenzene isomers are very close, which makes separation by distillation extremely difficult, highlighting the importance of chromatographic methods for purification. google.com

Spectroscopic Methods for Structural Elucidation

Once a pure sample of this compound is obtained, spectroscopic methods are used to elucidate and confirm its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the protons of the n-pentyloxy group. The splitting patterns of the aromatic protons would be complex due to coupling with each other and with the fluorine atom. The signals for the pentyl group would appear in the aliphatic region of the spectrum, with characteristic chemical shifts and splitting patterns for the -OCH₂-, -(CH₂)₃-, and -CH₃ groups.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum would show distinct signals for each of the carbon atoms in the benzene ring and the n-pentyl chain. The carbon atoms attached to the bromine, fluorine, and oxygen atoms would have characteristic chemical shifts. The carbon directly bonded to the electronegative fluorine atom would show a large coupling constant (¹JC-F), which is a clear diagnostic feature.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The spectrum for this compound would show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling to nearby protons on the aromatic ring would result in a splitting of this signal, providing further structural confirmation.

| ¹H NMR (Predicted) of this compound |

| Chemical Shift (ppm) |

| 7.1 - 7.4 |

| 3.9 - 4.1 |

| 1.7 - 1.9 |

| 1.3 - 1.5 |

| 0.9 - 1.0 |

| ¹³C NMR (Predicted) of this compound |

| Chemical Shift (ppm) |

| 150 - 160 (d, ¹JCF) |

| 145 - 155 |

| 110 - 135 |

| 65 - 75 |

| 20 - 35 |

| 10 - 15 |

Mass Spectrometry (MS) (e.g., GC-MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov In a typical electron ionization (EI) mass spectrum, this compound would show a molecular ion peak (M⁺). nih.gov Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns in the mass spectrum would provide further structural information, for example, by showing the loss of the pentyl group or the bromine atom. nist.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying the components of a mixture. nih.gov Electrospray ionization (ESI-MS) is a softer ionization technique that is less likely to cause fragmentation and is useful for confirming the molecular weight of the compound. nih.gov

| Mass Spectrometry Data for this compound |

| Property |

| Molecular Formula |

| Molecular Weight |

| Exact Mass |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.gov The IR spectrum of this compound would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic ring and the aliphatic pentyl group, C=C stretching vibrations for the aromatic ring, and a strong C-O stretching vibration for the ether linkage. The C-F and C-Br stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

| Characteristic IR Absorptions for this compound |

| Wavenumber (cm⁻¹) |

| 3100-3000 |

| 2960-2850 |

| 1600-1450 |

| 1250-1000 |

| 1250-1100 |

| 690-515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of ultraviolet or visible radiation by a substance. For aromatic compounds like this compound, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly those involving the π-electrons of the benzene ring. The absorption maxima (λmax) are influenced by the nature and position of substituents on the aromatic ring.

However, a comprehensive search of scientific literature and chemical databases did not yield specific UV-Vis spectroscopic data for this compound. In multi-substituted benzene derivatives, the position of the electronic transitions is dependent on the electronic nature and relative positions of the substituents on the ring. up.ac.za Generally, the addition of substituents to a benzene ring can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift). up.ac.zaresearchgate.net For instance, in other substituted benzenes, the primary and secondary absorption bands can be observed to shift based on the electron-donating or withdrawing nature of the attached groups. up.ac.za

Table 1: Hypothetical UV-Vis Spectral Data

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Hexane | Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental data for this compound was found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method could provide definitive information about the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the n-pentyloxy chain relative to the benzene ring. The planarity of the benzene ring and any distortions caused by the substituents could also be accurately determined. nih.govdocbrown.info

A thorough search of crystallographic databases and the scientific literature revealed no published crystal structure for this compound. Therefore, specific details regarding its crystal system, space group, and unit cell dimensions are not available. The structure of benzene and its derivatives has been a subject of interest since the early days of X-ray diffraction, with studies showing the generally flat nature of the benzene ring. aps.org

Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

Note: This table is for illustrative purposes only. No experimental crystallographic data for this compound was found.

Advanced hyphenated Techniques (e.g., LC-MS/MS)

Advanced hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are highly sensitive and selective methods for the identification and quantification of chemical compounds in complex mixtures. In the context of analyzing this compound, LC would first separate the compound from any impurities or other components in a sample. Subsequently, MS/MS would provide information on its molecular weight and fragmentation pattern, which is crucial for structural elucidation and confirmation.

While LC-MS/MS is a suitable technique for the analysis of halogenated aromatic ethers, a specific LC-MS/MS method or fragmentation data for this compound has not been reported in the available scientific literature. The development of such a method would involve optimizing the chromatographic conditions (e.g., column, mobile phase) and the mass spectrometric parameters (e.g., ionization mode, collision energy) to achieve the desired sensitivity and selectivity.

Table 3: Hypothetical LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate (mL/min) | Data not available |

| Injection Volume (μL) | Data not available |

| Mass Spectrometry | |

| Ionization Mode | Data not available |

| Precursor Ion (m/z) | Data not available |

| Product Ions (m/z) | Data not available |

| Collision Energy (eV) | Data not available |

Note: This table is for illustrative purposes only. No experimental LC-MS/MS data for this compound was found.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT can determine the ground-state energy of a molecule and derive numerous properties related to its stability and reactivity. For 1-Bromo-4-fluoro-3-n-pentyloxybenzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the influence of its distinct substituents on the aromatic ring.

The molecule features two electron-withdrawing halogens (bromine and fluorine) and an electron-donating n-pentyloxy group. This combination creates a unique electronic landscape across the benzene (B151609) ring. DFT calculations can quantify this through several key descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In a study on halobenzene toxicity, the HOMO energy was found to be a key variable governing their interaction with cytochrome P450. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing a numerical value for the partial charge on each atom. This helps in understanding the intramolecular charge transfer and identifying reactive sites.

A DFT study on 1-bromo-4-(3,7-dimethyloctyl)benzene demonstrated the utility of these calculations in complementing experimental data. researchgate.net For this compound, the electron-donating pentyloxy group is expected to increase the electron density at the ortho and para positions relative to itself, while the electronegative fluorine and bromine atoms withdraw electron density.

Table 1: Predicted Electronic Properties of this compound via DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; relevant to oxidation potential. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability; relevant to reduction potential. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Suggests high kinetic stability and low overall reactivity. |

| Dipole Moment (µ) | 2.1 D | Indicates a moderate molecular polarity, influencing solubility and intermolecular forces. |

| Mulliken Charge on C-Br | +0.05 | Shows the carbon atom attached to bromine is slightly electron-deficient. |

| Mulliken Charge on C-F | +0.25 | Highlights the strong electron-withdrawing effect of the fluorine atom. |

| Mulliken Charge on O(ether) | -0.55 | Indicates a significant negative charge, making it a potential site for protonation. |

Note: These values are illustrative and would be formally determined from a specific DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis

The structural flexibility of this compound is primarily due to the n-pentyloxy side chain. The various rotations around the single bonds (C-C and C-O) result in numerous possible conformations, each with a different potential energy. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. numberanalytics.comnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and which conformations it prefers to adopt at a given temperature. numberanalytics.com For the n-pentyloxy group, the key degrees of freedom are the dihedral angles along the chain. By analyzing the MD trajectory, one can identify the most stable (lowest energy) conformers and the energy barriers between them.

The primary dihedral angles of interest are:

τ1 (C-O-C-C): Defines the orientation of the pentyl chain relative to the benzene ring.

τ2, τ3, τ4 (C-C-C-C): Define the conformation of the alkyl chain itself (e.g., all-trans vs. gauche arrangements).

The all-trans conformation is typically the lowest in energy for an alkyl chain in the gas phase. However, in solution or in a condensed phase, gauche conformations can be stabilized by intermolecular interactions. A conformational analysis of substituted benzamides has shown that even for relatively simple systems, the interplay of steric and electronic effects leads to complex conformational preferences. nih.gov

Table 2: Key Dihedral Angles and Potential Low-Energy Conformers of the Pentyloxy Chain

| Dihedral Angle | Conformation | Approximate Angle | Relative Energy (kcal/mol) |

| τ1 (C(ring)-O-C1-C2) | Planar | ~0° / 180° | Base |

| Orthogonal | ~90° | +2-3 | |

| τ2 (O-C1-C2-C3) | Anti (trans) | ~180° | 0 |

| Gauche | ~±60° | +0.9 | |

| τ3 (C1-C2-C3-C4) | Anti (trans) | ~180° | 0 |

| Gauche | ~±60° | +0.9 | |

| τ4 (C2-C3-C4-C5) | Anti (trans) | ~180° | 0 |

| Gauche | ~±60° | +0.9 |

Quantitative Structure-Activity Relationship (QSAR) Studies in Analogous Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific biological activity or physicochemical property. numberanalytics.com These models are built by calculating a set of numerical descriptors for each molecule and then using regression analysis to find a mathematical equation that best predicts the activity. While no specific QSAR studies on this compound have been reported, the methodology can be illustrated using analogous systems.

QSAR studies on the toxicity of halobenzenes and nitroaromatic compounds have successfully identified key molecular descriptors that govern their biological effects. nih.govnih.govsemanticscholar.org For instance, hydrophobicity (logP), electronic parameters like HOMO/LUMO energies, and dipole moment have been shown to correlate strongly with hepatotoxicity and other adverse outcomes. nih.gov

To develop a QSAR model for a series of haloalkoxybenzenes, one would first synthesize or computationally generate a set of analogs, for example, by varying the length of the alkoxy chain (methoxy, ethoxy, propoxy, etc.) or the position of the halogen substituents. Then, a specific biological activity (e.g., IC50 for enzyme inhibition) would be measured for each compound. Finally, molecular descriptors would be calculated, and a statistical method would be used to derive a predictive model.

Table 3: Hypothetical Data for a QSAR Study of Analogous Haloalkoxybenzenes

| Compound (Analog of the Title Compound) | LogP | Dipole Moment (D) | HOMO Energy (eV) | pIC50 (Hypothetical) |

| 1-Bromo-4-fluoro-3-ethoxybenzene | 3.8 | 2.3 | -6.7 | 5.2 |

| 1-Bromo-4-fluoro-3-propoxybenzene | 4.3 | 2.2 | -6.6 | 5.5 |

| 1-Bromo-4-fluoro-3-pentyloxybenzene | 5.3 | 2.1 | -6.5 | 5.9 |

| 1-Bromo-4-fluoro-3-hexyloxybenzene | 5.8 | 2.1 | -6.5 | 6.1 |

| 1-Chloro-4-fluoro-3-pentyloxybenzene | 5.1 | 2.5 | -6.4 | 5.8 |

Note: This table is illustrative. The QSAR equation derived from such data might look like: pIC50 = c₀ + c₁(LogP) + c₂(µ) + c₃(E_HOMO).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. It allows researchers to map out the entire reaction pathway, including the structures and energies of reactants, products, intermediates, and, most importantly, transition states. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, as aryl bromides are common substrates for this carbon-carbon bond-forming reaction. sigmaaldrich.com

DFT calculations can be used to model the catalytic cycle of a palladium-catalyzed Suzuki-Miyaura reaction. acs.orguab.cat The cycle typically involves three main steps:

Oxidative Addition: The aryl halide (Ar-Br) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: The aryl group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step often requires a base. Computational studies have extensively analyzed the role of the base in this crucial step. acs.orgresearchgate.net

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated to form the new biaryl product, regenerating the Pd(0) catalyst.

By calculating the free energy of each species along the reaction coordinate, a complete energy profile can be constructed. This profile reveals the rate-determining step (the one with the highest energy transition state) and can help explain the observed regioselectivity and reactivity. Studies have successfully used DFT to understand the mechanistic nuances and differences between Suzuki-Miyaura and other cross-coupling reactions. nih.govmdpi.com

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on DFT, can accurately predict various spectroscopic properties of molecules, including NMR spectra. researchgate.net Predicting ¹H and ¹³C NMR chemical shifts is highly valuable for structure verification and interpretation of experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for this purpose.

The calculation works by determining the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then calculated by referencing this value to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and basis set used. researchgate.net

For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the combined electronic effects of the three different substituents.

The pentyloxy group is electron-donating, generally causing upfield shifts (lower ppm) at the ortho and para positions.

The fluorine and bromine atoms are electronegative and deshielding, causing downfield shifts (higher ppm). The effect is most pronounced on the carbon atom directly attached to the halogen (the ipso-carbon).

The interplay of these effects determines the final chemical shift of each unique nucleus. Carbons in aromatic rings typically absorb in the 120-150 ppm range in a ¹³C NMR spectrum. libretexts.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-Br) | - | 112.5 |

| C2 | 7.15 | 116.0 (d, J(C-F) ≈ 9 Hz) |

| C3 (-O-pentyl) | - | 158.0 (d, J(C-F) ≈ 12 Hz) |

| C4 (-F) | - | 152.0 (d, J(C-F) ≈ 245 Hz) |

| C5 | 6.90 | 103.0 (d, J(C-F) ≈ 25 Hz) |

| C6 | 7.25 | 130.0 |

| O-CH₂- | 4.05 | 70.0 |

| -CH₂-CH₂- | 1.85 | 28.5 |

| -CH₂-CH₂-CH₂- | 1.45 | 22.5 |

| -CH₂-CH₃ | 1.40 | 28.0 |

| -CH₃ | 0.95 | 14.0 |

Note: These are estimated values based on additive substituent effects and typical ranges for such functional groups. Experimental values may vary. 'd' denotes a doublet due to C-F coupling.

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1-Bromo-4-fluoro-3-n-pentyloxybenzene is not yet described in detail in widely available literature, presenting an immediate area for research. The development of efficient and sustainable synthetic routes is paramount for its potential application. A plausible and common approach for analogous compounds involves a two-step process: etherification followed by bromination, or vice versa.

One potential pathway begins with the etherification of a suitable phenol (B47542). For instance, the Williamson ether synthesis could be employed, reacting 2-bromo-5-fluorophenol (B114175) with a pentyl halide, such as 1-bromopentane (B41390). This reaction is typically carried out in the presence of a base.

Alternatively, the synthesis could commence with the etherification of 3-fluorophenol (B1196323) with a pentyl halide to form 1-fluoro-3-pentyloxybenzene, followed by regioselective bromination. The directing effects of the fluorine and pentyloxy substituents would need to be carefully considered to achieve the desired 1-bromo-4-fluoro-3-n-pentyloxy substitution pattern. Research into optimizing reaction conditions, such as the choice of solvent, base, and temperature, will be crucial for maximizing yield and purity.

Future research should also focus on developing more sustainable synthetic methods. This could involve the use of greener solvents, phase-transfer catalysis to enhance reaction rates and reduce waste, or enzymatic approaches for the etherification step.

Table 1: Potential Synthetic Routes to this compound

| Route | Starting Materials | Key Transformation | Potential Reagents and Conditions |

|---|---|---|---|

| A | 2-Bromo-5-fluorophenol, 1-Bromopentane | Williamson Ether Synthesis | Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) |

| B | 1-Fluoro-3-pentyloxybenzene | Electrophilic Bromination | Brominating agent (e.g., Br2, NBS), Catalyst (e.g., FeBr3) |

Exploration of Novel Catalytic Transformations

The bromine and fluorine atoms on the aromatic ring of this compound make it an ideal substrate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Future research will likely focus on utilizing the bromine atom in well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These transformations would allow for the introduction of a wide range of substituents at the bromine position, leading to the synthesis of more complex molecules. A significant challenge in the cross-coupling of polyhalogenated arenes is achieving site-selectivity. nih.gov While the carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium catalysis, the development of highly selective catalyst systems will be essential.

The exploration of novel catalytic transformations could also involve the activation of the carbon-fluorine bond. While more challenging, recent advances in catalysis have shown that C-F bonds can be functionalized, offering an alternative handle for molecular elaboration.

Expanding Applications in Emerging Fields of Chemical Science

While specific applications for this compound have not been reported, its structural features suggest potential utility in several emerging fields. The presence of both fluorine and a moderately long alkyl chain (pentyloxy group) is a common feature in liquid crystal materials. The fluorine atom can enhance mesophase stability and tune dielectric anisotropy, while the alkoxy group contributes to the desired molecular shape and transition temperatures.

In medicinal chemistry, the introduction of fluorine into drug candidates is a widely used strategy to improve metabolic stability, binding affinity, and bioavailability. The this compound scaffold could serve as a key intermediate in the synthesis of novel bioactive compounds. The bromine atom provides a convenient point for diversification through cross-coupling reactions.

Furthermore, in materials science, fluorinated aromatic compounds are of interest for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The electronic properties of the benzene (B151609) ring are significantly influenced by the fluorine and alkoxy substituents, and the bromo-functionality allows for the incorporation of this unit into larger conjugated systems.

Understanding Structure-Reactivity Relationships in Polyhalogenated Alkoxybenzenes

A systematic investigation into the structure-reactivity relationships of this compound and related polyhalogenated alkoxybenzenes is a critical area for future research. The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating pentyloxy group, and their combined effect on the reactivity of the bromine atom, is of fundamental interest.

Computational studies, such as density functional theory (DFT) calculations, can be employed to predict the electron distribution, bond dissociation energies, and preferred sites of reaction on the aromatic ring. These theoretical insights can guide experimental work in developing selective synthetic transformations. For instance, understanding the relative activation of the C-Br versus the C-F bond under different catalytic conditions is crucial for predictable synthetic outcomes. whiterose.ac.uk

Experimental studies could involve comparing the reaction rates and regioselectivity of this compound with those of simpler analogues (e.g., 1-bromo-3-pentyloxybenzene or 1-bromo-4-fluorobenzene) in various reactions. This would provide valuable data on the electronic and steric effects of the substituents.

Table 2: Comparison of Substituent Effects on Aromatic Reactivity

| Substituent | Electronic Effect | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -Br | Inductively withdrawing, weakly deactivating | Ortho, para-directing | Provides a site for cross-coupling. |

| -F | Inductively withdrawing, weakly deactivating | Ortho, para-directing | Can influence acidity of adjacent protons and C-F bond can be a site for nucleophilic aromatic substitution under harsh conditions. |

| -O-Pentyl | Inductively withdrawing, resonantly donating, activating | Ortho, para-directing | Increases electron density on the ring, influencing the regioselectivity of electrophilic substitution. |

Addressing Challenges in Scale-Up and Industrial Implementation

For this compound to be utilized in industrial applications, several challenges related to its scale-up and implementation must be addressed. The cost and availability of the starting materials, such as potentially specialized substituted fluorophenols, will be a primary consideration.

The development of a robust and scalable synthetic process with high yields and purity is essential. This includes minimizing the formation of isomers and other impurities that may be difficult to separate on a large scale. For example, in a bromination step, controlling the regioselectivity to avoid the formation of other brominated isomers is critical. whiterose.ac.uk

Process safety and environmental impact are also major concerns in industrial chemistry. Future research should focus on developing manufacturing processes that use less hazardous reagents and solvents, minimize waste generation, and are energy-efficient. The potential for recycling catalysts used in cross-coupling reactions would also contribute to a more sustainable and cost-effective industrial process.

Finally, a thorough understanding of the physicochemical properties of this compound, which are currently not well-documented, is necessary for its handling, storage, and formulation in any potential commercial products. fluorochem.co.uk

Q & A

Q. What design principles govern the use of this compound in liquid crystal or polymer precursors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.